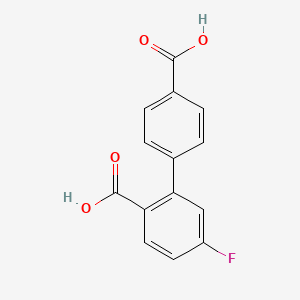

2-(4-Carboxyphenyl)-4-fluorobenzoic acid

説明

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a bifunctional aromatic compound featuring two carboxylic acid groups and a fluorine substituent on adjacent phenyl rings. The fluorine atom at the 4-position and the carboxylic acid groups likely influence its electronic properties, solubility, and coordination chemistry .

特性

IUPAC Name |

2-(4-carboxyphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMDALQCHUWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689916 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-01-4 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Preparation of Ethyl 4-bromo-2-fluorobenzoate

This intermediate is crucial for subsequent carboxylic acid formation. The process involves esterification of 4-bromo-2-fluorobenzoic acid.

- Reaction Conditions:

- Reactants: 4-bromo-2-fluorobenzoic acid

- Reagent: Ethanol, Thionyl chloride (for esterification)

- Temperature: 0°C to 70°C

- Duration: Overnight (approximately 12-16 hours)

-

- Acid reacts with thionyl chloride in ethanol to form the ethyl ester.

- Post-reaction, excess thionyl chloride is removed under reduced pressure.

- The ester is purified via extraction and washing steps.

Yield: Approximately 90% yield of ethyl 4-bromo-2-fluorobenzoate.

Step 2: Hydrolysis to 4-bromo-2-fluorobenzoic acid

- Reaction Conditions:

- Reflux in ethanol with concentrated sulfuric acid.

- Duration: Overnight (~12 hours).

-

- Acidic hydrolysis converts the ester back to the free acid.

- The mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.

Yield: Around 85-90%, with high purity.

Direct Carboxylation via Cross-Coupling and Functional Group Transformation

Step 3: Cross-Coupling and Functionalization

This method involves initial halogenation followed by Suzuki or similar cross-coupling reactions to introduce the phenyl group, then oxidation to the carboxylic acid.

-

- Catalysts: Palladium-based catalysts (e.g., bis(tri-t-butylphosphine)palladium)

- Reagents: Organoboron compounds or phenylboronic acids

- Solvent: Toluene or DMF

- Temperature: Elevated (around 130°C)

- Duration: Several hours (e.g., 6 hours under microwave irradiation)

-

- The halogenated intermediate (e.g., 4-bromo-2-fluorobenzoic acid) is coupled with phenylboronic acid to form the biphenyl derivative.

- The product is then oxidized or directly converted into the acid form.

Step 4: Oxidation to Carboxylic Acid

-

- Oxidants such as potassium permanganate or potassium dichromate.

- Solvent: Water or acetic acid.

- Reflux conditions until complete oxidation.

-

- Yields of 2-(4-carboxyphenyl)-4-fluorobenzoic acid are typically around 70-80% depending on the specific conditions.

Alternative Route: Direct Synthesis from Anthranilic Derivatives

Based on patent literature, a notable method involves the condensation of anthranilic acids with isocyanates, followed by oxidation and cyclization steps to form the quinazoline derivatives, which are then converted into the target acid.

Key Process:

-

- 5-fluoroanthranilic acid

- 2,4-dichlorophenyl isocyanate

-

- Solvent: Ethyl acetate

- Temperature: 50°C for initial step, then reflux with sulfuric acid

- Duration: Several hours (20 hours for initial step, 4.5 hours for cyclization)

-

- The anthranilic acid reacts with isocyanate to form a quinazoline intermediate.

- Cyclization and oxidation steps lead to the formation of This compound .

-

- Reported high yields (~90%) with high purity (>98%).

Data Summary Table

| Method | Key Reagents | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Ester Hydrolysis | 4-bromo-2-fluorobenzoic acid, ethanol, thionyl chloride | 0°C to 70°C, overnight | 85-90% | Widely used, straightforward |

| Cross-Coupling | Halogenated benzoic acid, phenylboronic acid, Pd catalyst | 130°C, 6 hours | 70-80% | Suitable for biphenyl derivatives |

| Direct Cyclization | Anthranilic acid, isocyanates, sulfuric acid | Reflux, 20-24 hours | 90% | Patent method, high purity |

Research Findings and Notes

- High-yielding methods involve esterification followed by hydrolysis, which are well-established and scalable.

- Cross-coupling approaches allow for structural diversification, useful in medicinal chemistry.

- Patent literature indicates that cyclization of anthranilic derivatives with isocyanates, followed by oxidation, provides a reliable route to the target compound with high purity and yield.

- The choice of method depends on the desired scale, purity, and available starting materials.

化学反応の分析

Types of Reactions

2-(4-Carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

科学的研究の応用

Medicinal Chemistry

Drug Development:

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is being investigated for its potential role in drug development. Its structural characteristics make it suitable for modifications that can enhance biological activity. Preliminary studies suggest that it may interact with various biological targets, which could lead to the development of new therapeutic agents.

Case Study:

A study focused on the synthesis of derivatives of this compound demonstrated its potential as a scaffold for creating new anti-cancer drugs. The modifications made to the carboxylic acid group were shown to influence the compound's binding affinity to target proteins involved in cancer progression.

Materials Science

Polymer Synthesis:

The compound is utilized in synthesizing polymers and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in creating advanced materials with specific properties.

Table: Polymer Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Polymerization | Acts as a monomer or co-monomer in polymer synthesis | Enhances mechanical strength and thermal stability |

| Coordination Chemistry | Forms complexes with transition metals | Useful in catalysis and sensor development |

Analytical Chemistry

Reagent Use:

In analytical chemistry, this compound serves as a reagent for detecting specific analytes. Its unique structure allows it to participate in various chemical reactions that can be monitored analytically.

Case Study:

Research has shown that this compound can be used in high-performance liquid chromatography (HPLC) for the separation and quantification of complex mixtures. Its ability to form stable derivatives with certain analytes enhances detection sensitivity.

作用機序

The mechanism of action of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays and reactions.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Benzoic Acid Derivatives

*Note: Data for this compound are inferred from analogs.

Key Observations :

- Fluorine vs. Chlorine Substitution : Fluorine’s smaller atomic radius and higher electronegativity enhance electronic effects (e.g., electron-withdrawing) compared to chlorine, influencing reactivity and binding in coordination complexes .

- Bifunctional Carboxylic Acids : The dual carboxylic acid groups in this compound enable chelation with metals, similar to 4-fluorobenzoic acid in cobalt(II) complexes .

生物活性

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is an organic compound notable for its unique structural features, including a fluorine atom and a carboxylic acid group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, which include anti-inflammatory and anti-cancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Competitive Inhibition: Compounds may inhibit enzyme activity by competing with natural substrates.

- Allosteric Modulation: They can alter enzyme activity by binding to sites other than the active site, leading to conformational changes.

Anti-Cancer Properties

Studies on carboxyphenyl derivatives suggest that this compound may possess anti-cancer properties. The fluorine substitution enhances the compound's ability to interact with cancer cell targets, potentially leading to apoptosis or inhibited proliferation.

Anti-Inflammatory Effects

The carboxylic acid functionality is associated with anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

| Compound Name | Fluorine Position | Carboxy Group | Notable Properties |

|---|---|---|---|

| This compound | Para | Yes | Potential anti-cancer activity |

| 4-Fluorobenzoic Acid | Para | No | Used as an intermediate in synthesis |

| 2-(4-Carboxyphenyl)benzoic Acid | No | Yes | Exhibits different biological activities |

| 2-(3-Fluorophenyl)benzoic Acid | Meta | Yes | Altered reactivity due to position |

This table highlights how variations in functional groups and fluorine positioning can lead to significant differences in chemical behavior and biological activity.

Synthesis and Research Findings

The synthesis of this compound can be achieved through several methods, including:

- Direct Fluorination: Utilizing fluorinating agents on carboxyphenyl derivatives.

- Carboxylation Reactions: Employing carbon dioxide in the presence of suitable catalysts.

Recent studies have focused on interaction studies involving this compound, employing techniques such as:

- Molecular Docking Studies: To predict binding affinities to various enzymes and receptors.

- In Vitro Assays: To evaluate cytotoxicity against cancer cell lines.

Case Studies

-

Case Study on Anti-Cancer Activity:

A study explored the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent. -

Case Study on Anti-Inflammatory Properties:

In another study, the compound was tested for its ability to inhibit the production of inflammatory cytokines in vitro. The results demonstrated significant reductions in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for confirming the structure of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments and fluorine coupling patterns (e.g., coupling in the 4-fluorophenyl group).

- FT-IR : Confirm carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1680-1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS in negative ion mode for deprotonated species).

- X-ray Crystallography : Use SHELXL ( ) for single-crystal refinement to resolve bond lengths and angles, particularly the spatial arrangement of fluorine and carboxyphenyl groups.

Q. What are the primary challenges in synthesizing this compound?

- Methodological Answer :

- Regioselective Fluorination : Use directed ortho-metalation (DoM) with LDA or Grignard reagents to introduce fluorine at position 4.

- Carboxylic Acid Protection : Employ methyl esters or tert-butyl groups to prevent side reactions during coupling steps.

- Purification : Recrystallization in ethanol/water or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to isolate the pure compound.

Advanced Research Questions

Q. How do electronic effects of fluorine and carboxyphenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : Activates the benzene ring for electrophilic substitution; use Suzuki-Miyaura coupling with boronic acids (e.g., 4-carboxyphenylboronic acid, ) to introduce substituents.

- Carboxyphenyl Directing Effects : DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) predict preferential reaction sites. Validate experimentally via NOESY NMR or X-ray analysis (WinGX suite, ).

Q. What strategies mitigate crystallization challenges for structural analysis of fluorinated benzoic acids?

- Methodological Answer :

- Co-Crystallization : Use co-formers like nicotinamide or 4,4′-bipyridine to improve crystal packing.

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed-solvent systems (ethanol/water) for slow evaporation.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands ( ) to resolve overlapping reflections in twinned crystals.

Q. How can computational methods predict acid dissociation constants (pKa) for multi-substituted benzoic acids?

- Methodological Answer :

- Quantum Chemical Calculations : Use COSMO-RS (via Turbomole) or SPARC to estimate pKa values based on substituent electronic effects.

- Experimental Validation : Perform potentiometric titration in 30% DMSO/water to minimize solvent effects. Compare trends with analogs like 4-fluorobenzoic acid () and 4-carboxybenzaldehyde ( ).

Q. What are effective strategies for resolving racemic mixtures of chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase.

- Enzymatic Resolution : Lipase B (Candida antarctica) in tert-butyl methyl ether for enantioselective ester hydrolysis.

- Dynamic Kinetic Resolution (DKR) : Employ Ru-based catalysts (e.g., Shvo’s catalyst) to achieve >95% ee.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。